N-8 Methylation Differentiates CAS 1137476-92-6 from Unsubstituted Secondary Amine Scaffold CAS 1310381-17-9
The target compound CAS 1137476-92-6 bears an N-8 methyl substituent (molecular weight 154.25) absent in the unsubstituted analog {8-azabicyclo[3.2.1]octan-3-yl}methanamine (CAS 1310381-17-9, MW 140.23). This structural modification is functionally critical: patent data demonstrate that the 8-azabicyclo[3.2.1]octane-3-methanamine scaffold requires appropriate N-8 substitution (methyl or larger alkyl/aryl groups) to achieve high-affinity binding at D2, D3 dopamine and 5HT1A, 5HT2 serotonin receptors [1]. The unsubstituted secondary amine lacks the necessary lipophilic and steric complementarity for receptor pocket engagement, representing a fundamental differentiation in intended pharmacological utility .
| Evidence Dimension | Molecular weight and N-substitution status |
|---|---|
| Target Compound Data | MW 154.25 g/mol; N-8 methyl substituent present |
| Comparator Or Baseline | CAS 1310381-17-9; MW 140.23 g/mol; N-8 hydrogen (secondary amine) |
| Quantified Difference | ΔMW = 14.02 g/mol (CH2 group); presence vs. absence of N-alkylation |
| Conditions | Chemical structure comparison (no biological assay data available for target compound itself) |
Why This Matters
Procurement of the unsubstituted analog would yield a chemically distinct secondary amine with altered basicity, hydrogen-bond donor capacity, and metabolic susceptibility, rendering it unsuitable as a direct replacement in receptor-targeted synthesis programs.
- [1] Sanofi-Synthelabo. (2000). EP1021442 – 8-Azabicyclo[3.2.1]octane-3-methanamine derivatives as ligands of D2 and D3 dopamine and 5HT1A and 5HT2 serotonin receptors. European Patent Office. View Source
